molecular formula C16H18ClN5O2 B2537325 (2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone CAS No. 1436191-98-8

(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone

Cat. No.: B2537325
CAS No.: 1436191-98-8
M. Wt: 347.8
InChI Key: FTSNTGGACLIPGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone is a useful research compound. Its molecular formula is C16H18ClN5O2 and its molecular weight is 347.8. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of (2-Chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone is the enzyme Lysyl Oxidase Like 2 (LOXL2) . LOXL2 plays a crucial role in the cross-linking of collagen and elastin in the extracellular matrix, which is essential for the structural integrity of tissues .

Mode of Action

This compound acts as a selective inhibitor of LOXL2 . It binds to the active site of LOXL2, preventing it from catalyzing the oxidative deamination of lysine residues in collagen and elastin . This inhibition disrupts the cross-linking process, affecting the structure and function of the extracellular matrix .

Biochemical Pathways

By inhibiting LOXL2, this compound affects the lysyl oxidase pathway, which is involved in the biosynthesis of connective tissue . The downstream effects include changes in tissue stiffness, cell adhesion, and cell migration .

Pharmacokinetics

It is known that the compound can inhibit three different cytochrome p450 enzymes (cyp 3a4, 2c9, and 2d6), which are involved in drug metabolism . This suggests that the compound may have significant interactions with other drugs metabolized by these enzymes .

Result of Action

The inhibition of LOXL2 by this compound can lead to changes in the structure and function of tissues, potentially affecting processes such as wound healing, fibrosis, and tumor progression .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the presence of blood proteins can affect the compound’s inhibitory activity against LOXL2 . Furthermore, the compound’s stability and efficacy may be affected by factors such as pH, temperature, and the presence of other chemicals .

Properties

IUPAC Name

(2-chloropyridin-4-yl)-[4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN5O2/c17-13-9-12(3-4-18-13)16(23)22-7-5-21(6-8-22)10-14-19-15(24-20-14)11-1-2-11/h3-4,9,11H,1-2,5-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSNTGGACLIPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC(=NO2)CN3CCN(CC3)C(=O)C4=CC(=NC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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